molecular formula C14H10BrNO6S B12708509 4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid CAS No. 103440-00-2

4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid

Cat. No.: B12708509
CAS No.: 103440-00-2
M. Wt: 400.20 g/mol
InChI Key: IPELYEGXKRPFKN-UHFFFAOYSA-N
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Description

4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid is an organic compound that features a bromophenyl group, a sulfonyl group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the bromination of phenyl methyl sulfone to obtain 4-bromophenyl methyl sulfone. This intermediate is then subjected to nitration to introduce the nitro group, followed by carboxylation to form the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromobenzyl bromide
  • 4-Bromobenzotrifluoride
  • 4-Iodobenzyl bromide

Uniqueness

4-(((4-Bromophenyl)sulfonyl)methyl)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

103440-00-2

Molecular Formula

C14H10BrNO6S

Molecular Weight

400.20 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfonylmethyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H10BrNO6S/c15-11-3-5-12(6-4-11)23(21,22)8-10-2-1-9(14(17)18)7-13(10)16(19)20/h1-7H,8H2,(H,17,18)

InChI Key

IPELYEGXKRPFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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